molecular formula C4H2K2O4 B1232174 POTASSIUM MALEATE CAS No. 4151-34-2

POTASSIUM MALEATE

Cat. No.: B1232174
CAS No.: 4151-34-2
M. Wt: 192.25 g/mol
InChI Key: SHPKCSFVQGSAJU-UAIGNFCESA-L
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Description

Potassium maleate is a chemical compound with the molecular formula C4H2K2O4. It is the potassium salt of maleic acid and is known for its various applications in different fields. This compound is often used as an acidity regulator, antioxidant, and food flavoring agent. It plays a crucial role in the transport of nitrate from the roots to the leaves in plants .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium maleate can be synthesized through the neutralization of maleic acid with potassium hydroxide. The reaction typically involves dissolving maleic acid in water and gradually adding potassium hydroxide while maintaining a controlled temperature. The reaction can be represented as follows:

C4H4O4+2KOHC4H2K2O4+2H2O\text{C}_4\text{H}_4\text{O}_4 + 2\text{KOH} \rightarrow \text{C}_4\text{H}_2\text{K}_2\text{O}_4 + 2\text{H}_2\text{O} C4​H4​O4​+2KOH→C4​H2​K2​O4​+2H2​O

Industrial Production Methods

In industrial settings, this compound is produced through large-scale neutralization processes. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of high-purity reagents and controlled reaction parameters such as temperature, pH, and concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

Potassium maleate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form potassium fumarate.

    Reduction: It can be reduced to form potassium succinate.

    Substitution: this compound can undergo substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.

    Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium (Pd) is used for reduction.

    Substitution: Halogens like chlorine (Cl2) or bromine (Br2) are used for substitution reactions.

Major Products Formed

Scientific Research Applications

Potassium maleate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium maleate involves its interaction with various molecular targets and pathways. In plants, this compound plays a crucial role in the transport of nitrate from the roots to the leaves. It is involved in the oxidation of potassium malate to potassium carbonate, which is then converted to potassium nitrate and transported back to the leaves .

Properties

IUPAC Name

dipotassium;(Z)-but-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O4.2K/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2/b2-1-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPKCSFVQGSAJU-UAIGNFCESA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)[O-])C(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\C(=O)[O-])\C(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2K2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426019
Record name Maleic acid dipotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4151-34-2, 10237-70-4
Record name Maleic acid dipotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Maleic acid, potassium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.504
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (Z)-2-Butenedioic acid dipotassium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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